molecular formula C13H9Cl3O2 B015693 Methyl triclosan CAS No. 4640-01-1

Methyl triclosan

Cat. No. B015693
CAS RN: 4640-01-1
M. Wt: 303.6 g/mol
InChI Key: NLYDHBBTVWMLFD-UHFFFAOYSA-N
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Description

Methyl triclosan is a derivative of triclosan, an antimicrobial agent widely used in household and personal care products. The widespread use of triclosan has led to elevated concentrations of both triclosan and its derivatives like methyl triclosan in wastewater, wastewater treatment plants (WWTPs), and receiving waters. Methyl triclosan formation can occur via biodegradation processes in environments where triclosan is present (Chen et al., 2011).

Synthesis Analysis

The synthesis of methyl triclosan involves the methylation of triclosan. This process can occur naturally in the environment through microbial activity in soils and aquatic systems where triclosan is present. For example, in activated sludge from WWTPs equipped with enhanced biological phosphorus removal, triclosan undergoes removal and transformation under aerobic conditions, with a portion being converted to methyl triclosan (Chen et al., 2011).

Molecular Structure Analysis

Methyl triclosan's molecular structure is characterized by the addition of a methyl group to triclosan, altering its physicochemical properties and behavior in the environment. This modification can impact its bioaccumulation potential and toxicity profile compared to the parent compound, triclosan. Detailed molecular analyses are conducted using techniques such as gas chromatography—mass spectrometry (GC-MS), which allows for the detection and quantification of triclosan and its derivatives in various environmental matrices (Okumura & Nishikawa, 1996).

Chemical Reactions and Properties

Triclosan's chemical properties, such as its antimicrobial action, are well understood, including its mechanism of inhibiting lipid synthesis in bacteria. This action is achieved by blocking the enzyme enoyl-acyl carrier protein reductase (ENR), crucial for fatty acid synthesis. The modification to methyl triclosan may alter these antimicrobial properties and interactions with biological systems (McMurry et al., 1998).

Physical Properties Analysis

The physical properties of methyl triclosan, such as solubility, melting point, and vapor pressure, differ from those of triclosan due to the methylation process. These differences can affect its environmental fate, including its distribution between water and sediment, its volatilization, and its potential for bioaccumulation in aquatic organisms (Lindström et al., 2002).

Chemical Properties Analysis

The chemical behavior of methyl triclosan in the environment, including its degradation pathways, bioaccumulation potential, and interactions with other environmental contaminants, is a subject of ongoing research. Studies have shown that methyl triclosan can be more stable and persistent in the environment than triclosan, leading to concerns about its long-term ecological impacts (Balmer et al., 2004).

Scientific Research Applications

Biodegradation in Wastewater Treatment

Methyl triclosan, derived from triclosan, is studied for its behavior in wastewater treatment. Chen et al. (2011) found that in a standard activated sludge wastewater treatment plant, triclosan was mostly removed under aerobic conditions and partially converted to methyl triclosan. This indicates the significance of aerobic processes in treating triclosan and forming its methyl derivative in wastewater systems (Chen et al., 2011).

Endocrine-Disrupting Effects

Research by Raut and Angus (2010) highlighted the endocrine-disrupting potential of triclosan and its derivative, methyl triclosan, in aquatic species. They observed that exposure to these compounds significantly affected vitellogenin mRNA expression and sperm count in male western mosquitofish, indicating their potential as endocrine disruptors (Raut & Angus, 2010).

Electrochemical Degradation Studies

Magro et al. (2019) explored electrochemical reactors for the degradation of triclosan and its by-products, including methyl triclosan. Their study suggested alternative technologies for degrading emerging organic contaminants, demonstrating significant degradation rates for methyl triclosan in both batch and flow reactors (Magro et al., 2019).

Acute Toxicity Assessment

Farré et al. (2008) assessed the acute toxicity of triclosan and methyl triclosan in wastewater using the bioluminescence inhibition of Vibrio fischeri. They established a correlation between overall toxicity and concentrations of these biocides, emphasizing their significant toxicological impact on domestic wastewaters (Farré et al., 2008).

Environmental Impact and Toxicity

DeLorenzo et al. (2008) explored the toxicity of triclosan and the formation of methyl triclosan in estuarine systems. Their study suggested that while triclosan poses low acute toxicity risk to estuarine organisms, the potential for chronic and metabolite effects warrants further investigation (DeLorenzo et al., 2008).

Hormesis Effect on Cell Proliferation

An et al. (2021) investigated the hormesis effect of methyl triclosan on cell proliferation and migration in human hepatocyte L02 cells. They found that low doses of methyl triclosan stimulated cell proliferation, while higher doses inhibited it, indicating its potential impact on cellular function (An et al., 2021).

Safety And Hazards

Methyl Triclosan can be hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also considered very toxic to aquatic life .

Future Directions

Given the reported effects of Methyl Triclosan in the close range of environmentally relevant concentrations, and considering the low degradation rate and tendency to bioaccumulation, further studies are warranted to better characterize the risk of this Triclosan metabolite to aquatic organisms . The safety precaution measures and full commitment to proper legislation in compliance with environmental protection are needed in order to obtain Triclosan good ecological status .

properties

IUPAC Name

2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYDHBBTVWMLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047874
Record name Methyl triclosan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl triclosan

CAS RN

4640-01-1
Record name Methyl triclosan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl triclosan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1-(2,4-dichlorophenoxy)-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL TRICLOSAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5174UR1DP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,510
Citations
ME Balmer, T Poiger, C Droz, K Romanin… - … science & technology, 2004 - ACS Publications
… of methyl triclosan in some lakes, suggesting some potential for bioaccumulation of the compound. In this study, we report the presence of methyl triclosan … of methyl triclosan in the fish …
Number of citations: 300 0-pubs-acs-org.brum.beds.ac.uk
X Chen, JL Nielsen, K Furgal, Y Liu, IB Lolas, K Bester - Chemosphere, 2011 - Elsevier
… The current study compared the degradation of triclosan and formation of methyl-triclosan under the different conditions in laboratory-scale experiments to determine which of the …
MG Pintado-Herrera, E González-Mazo… - Chemosphere, 2014 - Elsevier
We have developed a method for the analysis of two sewage-derived contaminants: triclosan (TCS), an antibacterial agent, and methyl triclosan (MTCS), a TCS metabolite. For solid …
ME DeLorenzo, JM Keller, CD Arthur… - Environmental …, 2008 - Wiley Online Library
… of the degradation product, methyl-triclosan, in the estuarine … Adult grass shrimp were found to accumulate methyl-triclosan … product, methyl-triclosan after chronic exposure to triclosan. …
W Boehmer, H Ruedel, A Wenzel… - 2004 - osti.gov
… It was observed that during waste water treatment methyl-triclosan (MTCS; 5-chloro-2-(2,4-dichlorophenoxy)anisole; CAS No. 4640-01-1) is formed, probably due to microbial …
Number of citations: 95 www.osti.gov
MA Coogan, RE Edziyie, TW La Point, BJ Venables - Chemosphere, 2007 - Elsevier
… Methyl-triclosan (M-TCS) is a metabolite of TCS more lipophilic than the parent compound. The focus of this study was to quantify algal bioaccumulation factors (BAFs) for TCS, M-TCS, …
Q Fu, C Liao, X Du, D Schlenk… - Environmental Science & …, 2018 - ACS Publications
… thaliana cells were able to take up and transform methyl triclosan, we exposed A. thaliana cells to methyl triclosan and monitored the disappearance of methyl triclosan from the growth …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
H Rüdel, W Böhmer, M Müller, A Fliedner, M Ricking… - Chemosphere, 2013 - Elsevier
… its transformation product methyl-triclosan were investigated in fish. ► Methyl-triclosan was found at higher concentrations than its parent compound. ► Levels of methyl-triclosan fish …
M Farré, D Asperger, L Kantiani, S González… - Analytical and …, 2008 - Springer
… of triclosan and its metabolite methyl triclosan to the overall … First, the aquatic toxicities of triclosan and methyl triclosan … mixtures of triclosan, methyl triclosan, and surfactants were …
Number of citations: 131 0-link-springer-com.brum.beds.ac.uk
M Fernandes, A Shareef, R Kookana… - Journal of …, 2011 - pubs.rsc.org
… We show that the pathways leading to dispersal are different for triclosan and methyl-triclosan discharged … Methyl-triclosan was typically absent from shallow sites, potentially a result of …
Number of citations: 50 0-pubs-rsc-org.brum.beds.ac.uk

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